

Physical properties of 2-(Pyridin-3-Yl)Benzaldehyde

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Compound of Interest

Compound Name: 2-(Pyridin-3-Yl)Benzaldehyde

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2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **2-(Pyridin-3-Yl)Benzaldehyde**. It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the synthetic workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and pharmaceutical development.

Core Physical and Chemical Properties

2-(Pyridin-3-Yl)Benzaldehyde, with the CAS number 176690-44-1, is an aromatic aldehyde that integrates a pyridine ring with a benzaldehyde group.^[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.^{[1][2]} Its reactivity is suitable for a range of chemical transformations, including condensation and cross-coupling reactions, which are fundamental in medicinal chemistry.^[1]

Summary of Physical Properties

The key physical and identifying properties of **2-(Pyridin-3-Yl)Benzaldehyde** are summarized in the table below for quick reference.

| Property | Value | Source(s) |
|--------------------|--|-----------|
| CAS Number | 176690-44-1 | [1][3] |
| Molecular Formula | C ₁₂ H ₉ NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥ 95-99% (HPLC) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |

Table 1: Key physical and identifying properties of **2-(Pyridin-3-Yl)Benzaldehyde**.

Predicted Physicochemical Data

The following table outlines predicted physicochemical properties. These values are computationally derived and provide useful estimates for experimental design.

| Property | Predicted Value | Source(s) |
|---------------|--|-----------|
| Boiling Point | 356.8 ± 25.0 °C (at 760 Torr) | [3] |
| Density | 1.147 ± 0.06 g/cm ³ (at 20°C, 760 Torr) | [3] |
| pKa | 4.43 ± 0.12 | [3] |

Table 2: Predicted physicochemical data for **2-(Pyridin-3-Yl)Benzaldehyde**.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-(Pyridin-3-Yl)Benzaldehyde** are crucial for its application in research and development.

Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of **2-(Pyridin-3-Yl)Benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction.^{[3][4]} This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid.

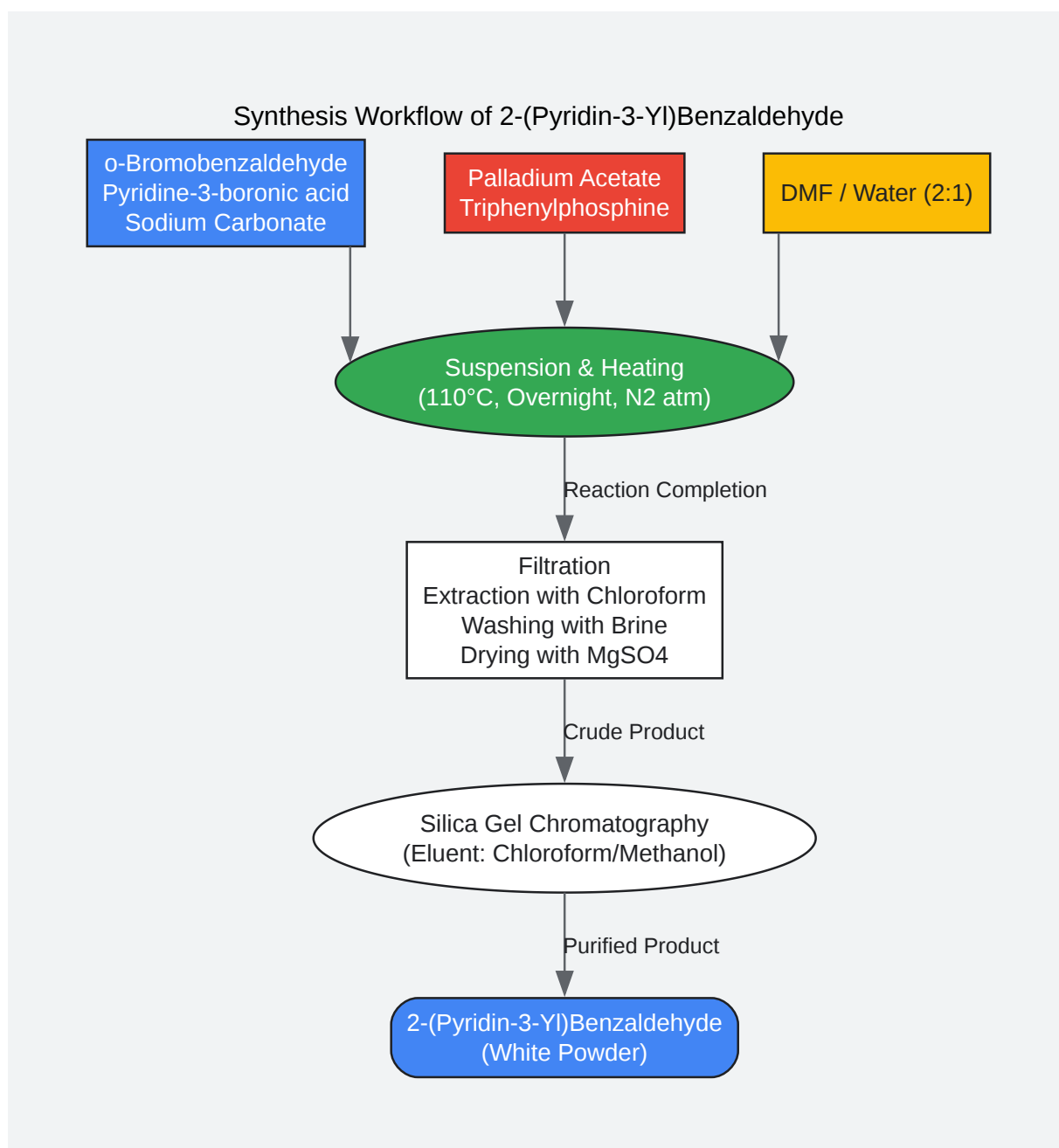
Materials

- o-Bromobenzaldehyde (starting material)
- Pyridine-3-boronic acid (coupling partner)
- Palladium acetate ($\text{Pd}(\text{OAc})_2$) (catalyst)
- Triphenylphosphine (PPh_3) (ligand)
- Sodium carbonate (Na_2CO_3) (base)
- N,N-dimethylformamide (DMF) (solvent)
- Water (co-solvent)
- Chloroform (for extraction)
- Brine (for washing)
- Anhydrous magnesium sulfate (MgSO_4) (drying agent)
- Silica gel (for column chromatography)
- Methanol (for column chromatography)

Procedure

- Suspend o-Bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 mixture of N,N-dimethylformamide and water (4.2 mL) under a nitrogen atmosphere.^[3]
- Add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol) to the suspension.^[3]

- Stir the reaction mixture vigorously at 110°C overnight.[\[3\]](#)
- After the reaction is complete, cool the mixture and filter it to remove solids.[\[3\]](#)
- Dilute the filtrate with chloroform and wash it with brine.[\[3\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[\[3\]](#)
- Purify the resulting residue by silica gel column chromatography, using a chloroform/methanol gradient (from 99:1 to 95:5) as the eluent.[\[3\]](#)
- The final product, **2-(Pyridin-3-Yl)Benzaldehyde**, is obtained as a white powder (typical yield: 64%).[\[3\]](#)



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Caption: Synthesis workflow for **2-(Pyridin-3-Yl)Benzaldehyde**.

Spectroscopic Characterization

While specific spectra for **2-(Pyridin-3-Yl)Benzaldehyde** are not readily available in public literature, its structure allows for the prediction of key spectroscopic features based on the

analysis of similar compounds.

1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups:

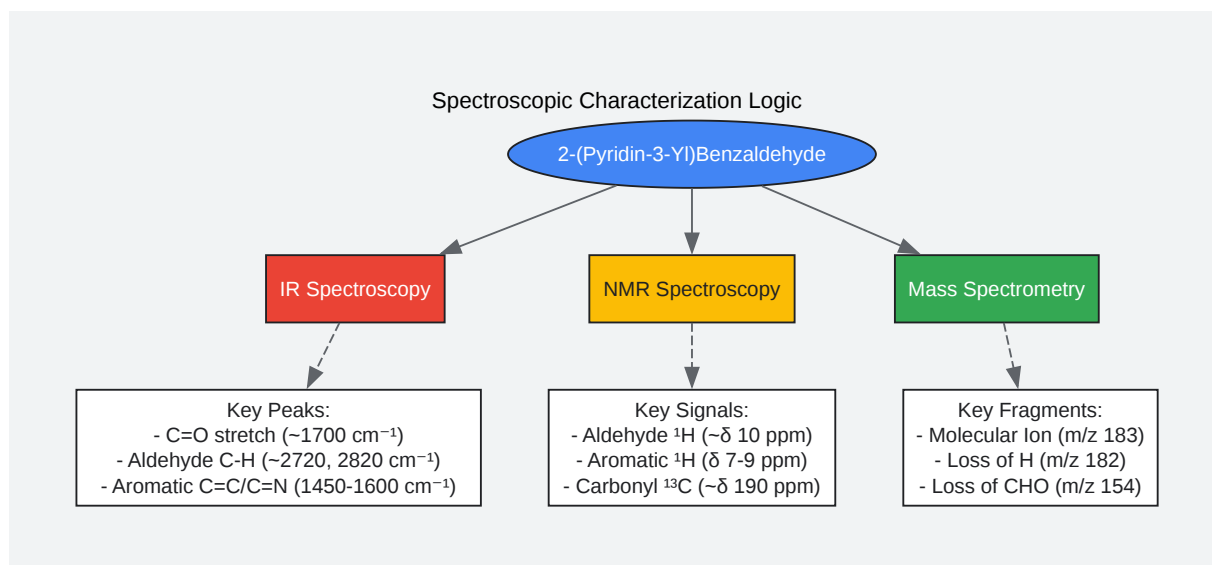
- Aromatic C-H Stretch: Weak to medium bands around $3000\text{-}3100\text{ cm}^{-1}$.
- Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2720 cm^{-1} and 2820 cm^{-1} .^[5]
- Carbonyl (C=O) Stretch: A strong, sharp absorption band around $1690\text{-}1710\text{ cm}^{-1}$, typical for an aromatic aldehyde.^[5]
- Aromatic C=C and C=N Stretches: Medium to strong bands in the $1450\text{-}1600\text{ cm}^{-1}$ region, corresponding to the benzene and pyridine rings.^[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum would feature signals in the aromatic region (typically $\delta\ 7.0\text{-}9.0\text{ ppm}$). The aldehyde proton ($-\text{CHO}$) is expected to be a highly deshielded singlet, appearing far downfield (around $\delta\ 9.8\text{-}10.1\text{ ppm}$).^[6] The protons on the pyridine ring will likely appear at the lower field end of the aromatic region due to the electron-withdrawing nature of the nitrogen atom.
- ^{13}C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected around $\delta\ 190\text{-}193\text{ ppm}$. Aromatic carbons would appear in the $\delta\ 120\text{-}155\text{ ppm}$ range.

3. Mass Spectrometry (MS)

- Molecular Ion Peak (M^+): A prominent peak is expected at an m/z ratio of 183.21, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation patterns would likely involve the loss of the aldehyde group ($-\text{CHO}$, 29 Da) leading to a fragment at $m/z\ 154$, and the loss of a hydrogen atom leading to a fragment at $m/z\ 182$.



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Caption: Expected outcomes from spectroscopic analysis.

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